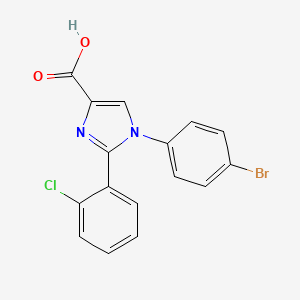
1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the imidazole family. This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are further connected to an imidazole ring with a carboxylic acid group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Substitution Reactions: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions. For example, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives react with carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反応の分析
Types of Reactions
1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The presence of bromine and chlorine atoms enhances its binding affinity and specificity. The imidazole ring can interact with metal ions, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-(4-Bromophenyl)-2-phenyl-1H-imidazole-4-carboxylic acid
- 1-(4-Chlorophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid
- 1-(4-Bromophenyl)-2-(2-fluorophenyl)-1H-imidazole-4-carboxylic acid
Uniqueness
1-(4-Bromophenyl)-2-(2-chlorophenyl)-1H-imidazole-4-carboxylic acid is unique due to the combination of bromine and chlorine atoms on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
918350-01-3 |
|---|---|
分子式 |
C16H10BrClN2O2 |
分子量 |
377.62 g/mol |
IUPAC名 |
1-(4-bromophenyl)-2-(2-chlorophenyl)imidazole-4-carboxylic acid |
InChI |
InChI=1S/C16H10BrClN2O2/c17-10-5-7-11(8-6-10)20-9-14(16(21)22)19-15(20)12-3-1-2-4-13(12)18/h1-9H,(H,21,22) |
InChIキー |
RWIMNJDRQNSHOM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC(=CN2C3=CC=C(C=C3)Br)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


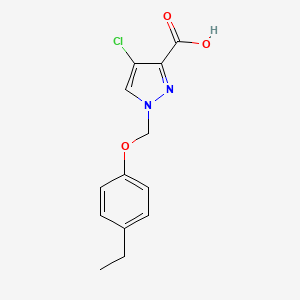
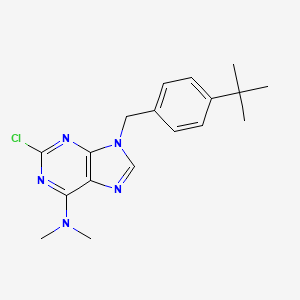
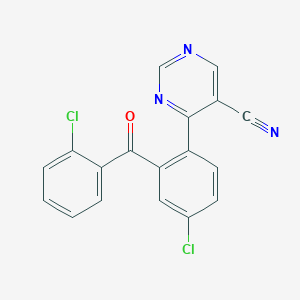

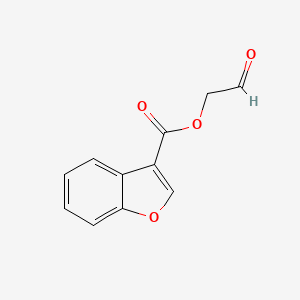
![(1-methyl-5,7-dioxo-4H-pyrazolo[4,3-d]pyrimidin-6-yl) benzenesulfonate](/img/structure/B12923630.png)
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
![Ethyl [2,3'-biquinoline]-2'-carboxylate](/img/structure/B12923672.png)
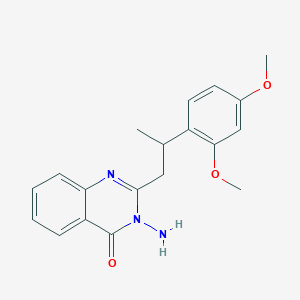
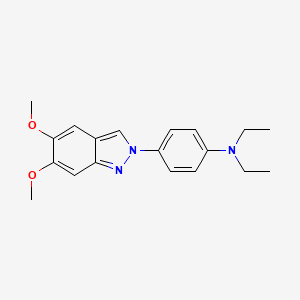
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile](/img/structure/B12923694.png)
